molecular formula C7H14O2 B1585242 Isopropyl isobutyrate CAS No. 617-50-5

Isopropyl isobutyrate

Cat. No.: B1585242
CAS No.: 617-50-5
M. Wt: 130.18 g/mol
InChI Key: WVRPFQGZHKZCEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopropyl isobutyrate is an electroantennographic detection (EAD) active compound . It is attractive to both sexes of West Indian fruit fly, Anastrepha obliqua (Macquart) (Diptera: Tephritidae) . Therefore, the primary targets of this compound are the olfactory receptors of these insects.

Mode of Action

It is known that the compound interacts with the olfactory receptors of the west indian fruit fly, making it attractive to these insects . This suggests that this compound may play a role in the signaling pathways related to insect behavior and communication.

Biochemical Pathways

It’s known that the compound is involved in the olfactory signaling pathways of the west indian fruit fly

Result of Action

The primary known effect of this compound is its attractiveness to the West Indian fruit fly . This suggests that the compound may have potential applications in pest control, specifically in the management of this species.

Biochemical Analysis

Biochemical Properties

Isopropyl isobutyrate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. These enzymes break down this compound into isobutyric acid and isopropanol. The interaction between this compound and esterases is crucial for its metabolism and subsequent utilization in various biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound can inhibit the activity of certain esterases, thereby affecting the hydrolysis of other ester compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and metabolic disturbances. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as esterases and dehydrogenases, which catalyze its conversion into isobutyric acid and isopropanol. These metabolites can then enter various metabolic pathways, contributing to the overall metabolic flux and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its biochemical activity and its ability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl isobutyrate can be synthesized through the esterification of isobutyric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Isobutyric acid+IsopropanolIsopropyl isobutyrate+Water\text{Isobutyric acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} Isobutyric acid+Isopropanol→Isopropyl isobutyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions typically include elevated temperatures and the presence of an acid catalyst to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions: Isopropyl isobutyrate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isobutyric acid and isopropanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed:

    Hydrolysis: Isobutyric acid and isopropanol.

    Transesterification: A different ester and an alcohol.

    Reduction: Alcohols.

Scientific Research Applications

Isopropyl isobutyrate has several applications in scientific research:

Comparison with Similar Compounds

Isopropyl isobutyrate can be compared with other esters such as:

  • Isopropyl butyrate
  • Isobutyl isobutyrate
  • Ethyl isobutyrate

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its use as an attractant for certain insect species and its application in flavorings and fragrances highlight its versatility compared to other esters.

By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

propan-2-yl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRPFQGZHKZCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Record name ISOPROPYL ISOBUTYRATE
Source CAMEO Chemicals
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DSSTOX Substance ID

DTXSID10862297
Record name Isopropyl isobutyrate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropyl isobutyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless to pale yellow liquid
Record name ISOPROPYL ISOBUTYRATE
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Record name Isopropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

120.00 to 121.00 °C. @ 760.00 mm Hg
Record name Isopropyl 2-methylpropanoate
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Solubility

insoluble in water; soluble in most organic solvents
Record name Isopropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.845-0.850
Record name Isopropyl isobutyrate
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CAS No.

617-50-5
Record name ISOPROPYL ISOBUTYRATE
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Record name Isopropyl isobutyrate
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Record name Isopropyl isobutyrate
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Record name Isopropyl isobutyrate
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Record name Isopropyl isobutyrate
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Record name ISOPROPYL ISOBUTYRATE
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Record name Isopropyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main atmospheric degradation products of isobutyl isopropyl ether, and how does isopropyl isobutyrate fit into this process?

A1: The hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether in the atmosphere leads to various products, with the major ones being acetone, isopropyl formate, isobutyl acetate, and 2-hydroxy-2-methylpropyl acetate []. Interestingly, this compound is identified as a minor product of this atmospheric degradation process, with a molar yield of approximately 0.01 []. This suggests that while this compound is formed during the atmospheric breakdown of isobutyl isopropyl ether, it represents a relatively small proportion of the overall reaction products.

Q2: How reactive is this compound with hydroxyl radicals (OH) compared to related compounds?

A2: The rate coefficient for the reaction of this compound with hydroxyl radicals (OH) at room temperature has been determined to be 6.5 ± 0.4 × 10-12 cm3 molecule-1 s-1 []. This rate coefficient provides a measure of the compound's reactivity with OH radicals, which are key oxidizing agents in the atmosphere. When compared to related compounds studied in the same research, this compound exhibits a moderate reactivity with OH radicals. For instance, its rate coefficient is higher than that of isopropyl formate (2.1 ± 0.1 × 10-12 cm3 molecule-1 s-1) but lower than that of isobutyl acetate (6.0 ± 0.5 × 10-12 cm3 molecule-1 s-1) [].

Q3: What are the primary research areas related to this compound based on the available literature?

A3: The available literature primarily focuses on the atmospheric chemistry of this compound. Specifically, research has been conducted to investigate its formation as a product of the atmospheric degradation of other ethers, like isobutyl isopropyl ether []. Additionally, studies have determined the rate constant for its reaction with hydroxyl radicals, a crucial aspect in understanding its persistence and fate in the atmosphere [, ]. This emphasizes the importance of studying seemingly minor atmospheric byproducts like this compound to gain a comprehensive understanding of atmospheric processes.

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